Methyl 2-acetamido-5-chlorobenzoate

Descripción

The exact mass of the compound Methyl 2-acetamido-5-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-acetamido-5-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetamido-5-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

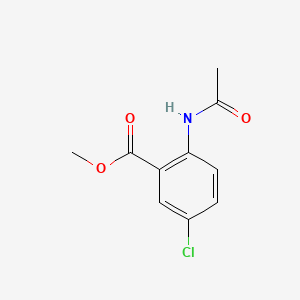

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-acetamido-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAAIYFBEWHVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405109 | |

| Record name | Methyl 2-acetamido-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20676-54-4 | |

| Record name | Methyl 2-(acetylamino)-5-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20676-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetamido-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(acetylamino)-5-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methyl 2-acetamido-5-chlorobenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-acetamido-5-chlorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 2-acetamido-5-chlorobenzoate (C₁₀H₁₀ClNO₃), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. We will explore two primary synthetic routes, delving into the mechanistic details, experimental protocols, and the rationale behind procedural choices. The guide emphasizes scientific integrity, providing detailed, self-validating protocols and citing authoritative sources for all key claims.

Introduction and Strategic Overview

Methyl 2-acetamido-5-chlorobenzoate, also known as N-Acetyl-5-chloroanthranilic Acid Methyl Ester, is a substituted benzoate derivative. Its structure, featuring an acetamido group ortho to a methyl ester and a chloro group para to the acetamido group, makes it a versatile building block in organic synthesis. The physical properties of the compound include a melting point of 126-130 °C.

The synthesis of this molecule can be approached from two logical and commonly employed retrosynthetic pathways, both starting from the commercially available precursor, 2-amino-5-chlorobenzoic acid. The choice between these pathways often depends on factors such as starting material availability, desired purity, scalability, and reaction kinetics.

The two core strategies are:

-

Pathway A: Acetylation of the amino group of 2-amino-5-chlorobenzoic acid, followed by the esterification of the resulting carboxylic acid.

-

Pathway B: Esterification of the carboxylic acid of 2-amino-5-chlorobenzoic acid, followed by the acetylation of the resulting amino ester.

This guide will dissect both pathways, offering a comparative analysis to inform strategic synthetic planning.

Caption: Overview of the two primary synthetic pathways to Methyl 2-acetamido-5-chlorobenzoate.

Synthesis of Starting Material: 2-Amino-5-chlorobenzoic acid

The common precursor for both pathways is 2-amino-5-chlorobenzoic acid. Its synthesis is a critical first step if not sourced commercially. A prevalent method involves the chlorination of anthranilic acid (2-aminobenzoic acid).

Protocol 1: Synthesis via Chlorination of Anthranilic Acid

This procedure involves the direct chlorination of anthranilic acid using a reagent like sulfuryl chloride.

Methodology:

-

Dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether and cool the solution.

-

Over a period of 10 minutes, add 20 g of powdered anthranilic acid to the cooled solution.[1]

-

Once the addition is complete, remove the solvent and any excess sulfuryl chloride under vacuum.[1]

-

Treat the resulting residue with 150 ml of water and allow the mixture to stand for several hours.

-

Filter the mixture and wash the solid residue multiple times with fresh water.

-

Digest the residue at 60-70°C with 400 ml of an 8% aqueous hydrochloric acid solution.[1]

-

Filter the hot solution to remove minor, largely insoluble portions (such as 3,5-dichloroanthranilic acid).[1]

-

Treat the filtrate with a sodium hydroxide solution until a precipitate begins to form.

-

Add a concentrated sodium acetate solution to complete the precipitation of the product.

-

Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield 2-amino-5-chlorobenzoic acid.[1]

Protocol 2: Synthesis via Reduction of 5-chloro-2-nitrobenzoic acid

An alternative route involves the reduction of a nitro-substituted precursor.

Methodology:

-

To a reaction flask, add 2 g of active Raney nickel.

-

Add a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol.[2]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.[2][3]

-

Upon completion, filter the solution through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product, 2-amino-5-chlorobenzoic acid, as a white solid. A high yield of 96% has been reported for this method.[2]

Pathway A: Acetylation Followed by Esterification

This pathway prioritizes the protection of the more reactive amino group before proceeding with the esterification of the less reactive carboxylic acid.

Step 1: Acetylation of 2-Amino-5-chlorobenzoic acid

The acetylation of an amino group is a standard transformation. Acetyl chloride is a highly reactive and cost-effective acetylating agent.[4] The reaction converts the nucleophilic amine into a less reactive amide, preventing side reactions during the subsequent esterification step.

Causality and Expertise: Using a reactive acylating agent like acetyl chloride requires careful control of the reaction conditions, often in the presence of a base to scavenge the HCl byproduct.[5] The use of a less reactive agent like acetic anhydride is also common and can offer better control.[5]

Protocol 2: General Acetylation of an Aromatic Amine

-

Dissolve the starting amine (2-amino-5-chlorobenzoic acid) in a suitable solvent (e.g., brine solution).

-

Add a weak base, such as sodium acetate, to buffer the solution. The pKaH of aromatic amines allows the more nucleophilic amino group to react with acetyl chloride in the presence of the acetate buffer.[4]

-

Slowly add acetyl chloride drop-wise with continuous stirring. The HCl generated reacts with the sodium acetate to form acetic acid, maintaining the buffered medium.[4]

-

Stir the reaction for an hour after the addition is complete.

-

Work up the reaction by adding a saturated NaHCO₃ solution to neutralize the acid, followed by acidification to precipitate the acetylated product.

-

Filter and recrystallize the solid to obtain pure 2-acetamido-5-chlorobenzoic acid.

Step 2: Esterification of 2-Acetamido-5-chlorobenzoic acid

The conversion of the carboxylic acid to a methyl ester is typically achieved via Fischer-Speier esterification. This is an acid-catalyzed equilibrium process.

Causality and Expertise: To drive the equilibrium towards the product ester, a large excess of the alcohol (methanol) is used.[6] A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] The water produced must be removed, or the reaction must be pushed to completion by the mass action of the excess alcohol.[6]

Protocol 3: Fischer Esterification

-

In a round-bottom flask, suspend 2-acetamido-5-chlorobenzoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Reduce the volume of methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain Methyl 2-acetamido-5-chlorobenzoate.

Pathway B: Esterification Followed by Acetylation

This alternative route first creates the methyl ester and then acetylates the amino group. This can be advantageous if the starting amino ester is readily available or if the esterification of the amino acid is more efficient than the esterification of the acetamido acid.

Step 1: Esterification of 2-Amino-5-chlorobenzoic acid

The direct esterification of 2-amino-5-chlorobenzoic acid can be achieved efficiently using thionyl chloride in methanol.

Causality and Expertise: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, and the key reactive intermediate is the acyl chlorosulfite, which is highly susceptible to nucleophilic attack by methanol. This method avoids the high temperatures and large excess of alcohol often required for standard Fischer esterification.

Protocol 4: Esterification using Thionyl Chloride

-

Suspend 2-amino-5-chlorobenzoic acid (20 mmol) in methanol (60 mL).[7]

-

Carefully add thionyl chloride (60 mmol) to the suspension.

-

Reflux the resulting mixture overnight.[7]

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 10% NaOH solution to remove any unreacted acid.[7]

-

Dry the organic layer, filter, and evaporate the solvent to afford Methyl 2-amino-5-chlorobenzoate.[7]

Step 2: Acetylation of Methyl 2-amino-5-chlorobenzoate

The final step is the acetylation of the amino group. The conditions are similar to those in Pathway A, but the substrate now contains an ester functionality.

Causality and Expertise: The ester group is generally stable to the conditions used for acetylating an amine with acetyl chloride or acetic anhydride, especially when a non-nucleophilic base like pyridine or triethylamine is used. This selectivity is key to the success of this pathway.

Caption: Experimental workflow for the acetylation of Methyl 2-amino-5-chlorobenzoate.

Comparative Analysis and Data

| Parameter | Pathway A (Acetylation -> Esterification) | Pathway B (Esterification -> Acetylation) | Rationale & Field Insights |

| Overall Yield | Can be high, but two separate purification steps may lead to material loss. | Often high. The esterification with SOCl₂ is very efficient.[7] | Pathway B may offer a slight yield advantage due to the highly effective first step. |

| Purity | Intermediate (2-acetamido-5-chlorobenzoic acid) is a solid, easily purified by recrystallization. | Intermediate (methyl 2-amino-5-chlorobenzoate) can be purified, but the final acetylation is generally clean. | Both pathways can yield high-purity material (>98%). Pathway A allows for purification of a stable intermediate. |

| Reagent Safety | Involves strong acid (H₂SO₄) and acetyl chloride. | Involves highly corrosive thionyl chloride (SOCl₂) and acetyl chloride. | Both pathways use hazardous reagents requiring handling in a fume hood with appropriate PPE. Thionyl chloride is particularly hazardous. |

| Scalability | Fischer esterification is a classic, scalable industrial process. | The use of thionyl chloride is also scalable but requires careful management of HCl and SO₂ off-gases. | Both are industrially viable. The choice may depend on available equipment for handling specific reagents and byproducts. |

| Reaction Control | Acetylation is straightforward. Esterification is an equilibrium reaction requiring control.[6] | Esterification with SOCl₂ goes to completion. Acetylation is generally fast and high-yielding. | Pathway B offers more reactions that proceed to completion, potentially simplifying process control. |

Conclusion

The synthesis of Methyl 2-acetamido-5-chlorobenzoate is robustly achievable through two primary, logical pathways originating from 2-amino-5-chlorobenzoic acid.

-

Pathway A (Acetylate then Esterify) offers the advantage of protecting the amine early, with the intermediate being an easily purifiable solid. It relies on the classic and well-understood Fischer esterification process.

-

Pathway B (Esterify then Acetylate) often provides a higher overall yield due to the highly efficient esterification with thionyl chloride. The reactions in this sequence tend to go to completion, simplifying process monitoring.

The optimal choice of pathway is context-dependent, balancing considerations of yield, purity requirements, available equipment, safety protocols, and reagent cost. This guide provides the foundational knowledge and detailed protocols necessary for researchers and developers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 2-acetamido-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-5-chlorobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a methyl ester, an acetamido group, and a chlorine atom on a benzene ring, provides multiple reactive sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, in-depth spectral analysis, and safety and handling procedures to support its effective use in a research and development setting. While its direct applications are still emerging, its role as a key intermediate suggests its importance in the synthesis of novel bioactive molecules.

Physicochemical Properties

Methyl 2-acetamido-5-chlorobenzoate is a white to off-white crystalline solid at room temperature[1][2]. A summary of its key physical and chemical identifiers is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [3][4] |

| Molecular Weight | 227.64 g/mol | [3][4] |

| CAS Number | 20676-54-4 | [3][4] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 126-131 °C | [1][2][3] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol; limited solubility in water. | |

| Stability | Stable under normal storage conditions. | [1] |

Synthesis and Reaction Pathway

The synthesis of Methyl 2-acetamido-5-chlorobenzoate is most efficiently achieved through a two-step process starting from 2-aminobenzoic acid. The first step involves the synthesis of the precursor, Methyl 2-amino-5-chlorobenzoate, followed by an acetylation reaction.

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

The synthesis of the amino precursor can be achieved through chlorination of 2-aminobenzoic acid followed by esterification. A reliable method involves the use of N-chlorosuccinimide (NCS) for chlorination and subsequent esterification using thionyl chloride in methanol.

Protocol:

-

Chlorination: To a solution of 2-aminobenzoic acid in a suitable solvent such as DMF, add N-chlorosuccinimide. Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The acetamido group is an ortho-, para-director, and the chlorine will add at the para position to the amino group.

-

Esterification: The resulting 2-amino-5-chlorobenzoic acid is then esterified. A common method is to reflux the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification), or by using a reagent like thionyl chloride in methanol.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a mild and effective source of electrophilic chlorine, allowing for controlled chlorination of the electron-rich aromatic ring.

-

Methanol and Thionyl Chloride: This combination is highly effective for converting carboxylic acids to their corresponding methyl esters. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn reacts with the carboxylic acid to form the ester, with the evolution of sulfur dioxide and hydrogen chloride gas.

Step 2: Acetylation of Methyl 2-amino-5-chlorobenzoate

The final step is the acetylation of the amino group of Methyl 2-amino-5-chlorobenzoate to yield the target compound. This is a standard nucleophilic acyl substitution reaction.

Protocol:

-

Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) can be used to accelerate the reaction, although it often proceeds readily without a catalyst.

-

The reaction is typically exothermic and can be stirred at room temperature or gently heated to ensure completion.

-

Upon completion, the reaction mixture can be poured into water to precipitate the product and hydrolyze any excess acetic anhydride.

-

The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure Methyl 2-acetamido-5-chlorobenzoate.

Causality Behind Experimental Choices:

-

Acetic Anhydride: This is a common and efficient acetylating agent. The lone pair of electrons on the amino nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride.

-

Glacial Acetic Acid as Solvent: It is a good solvent for the starting material and is compatible with the reaction conditions.

Synthesis pathway of Methyl 2-acetamido-5-chlorobenzoate.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of Methyl 2-acetamido-5-chlorobenzoate is expected to show distinct signals for the aromatic protons, the acetamido group protons, and the methyl ester protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the ester group is expected to be the most downfield.

-

Methyl Ester Protons (3H): A sharp singlet is expected for the methyl group of the ester, typically in the range of δ 3.8-4.0 ppm.

-

Acetamido Protons (4H): This will present as two singlets. One singlet for the methyl group protons (CH₃) will appear in the aliphatic region, around δ 2.1-2.3 ppm. A broader singlet for the amide proton (NH) is expected further downfield, typically between δ 8.0-10.0 ppm, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons (2C): Two signals are expected in the downfield region for the two carbonyl carbons: one for the ester (around δ 165-175 ppm) and one for the amide (around δ 168-178 ppm).

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the electron-withdrawing groups (ester, acetamido, and chlorine) will have characteristic chemical shifts.

-

Methyl Carbons (2C): A signal for the methyl carbon of the ester will appear around δ 50-55 ppm, and the methyl carbon of the acetamido group will be further upfield, around δ 20-25 ppm.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretches: Two strong and distinct carbonyl absorption bands are expected. The ester carbonyl (C=O) stretch typically appears at a higher frequency (around 1720-1740 cm⁻¹), while the amide carbonyl (Amide I band) will be at a slightly lower frequency (around 1660-1690 cm⁻¹).

-

N-H Bend (Amide II band): A medium to strong absorption is expected around 1510-1570 cm⁻¹ due to the N-H bending vibration coupled with C-N stretching.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z = 229 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 196.

-

Loss of the acetyl group (-COCH₃) from the amide to give a fragment at m/z = 184.

-

Cleavage of the ester group to yield a fragment corresponding to the acylium ion.

-

Applications in Research and Development

While specific, large-scale applications of Methyl 2-acetamido-5-chlorobenzoate are not extensively documented in publicly available literature, its precursor, Methyl 2-amino-5-chlorobenzoate, is a known and valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals[5]. For instance, it is a key building block in the synthesis of certain active pharmaceutical ingredients (APIs). The acetamido derivative, with its modified electronic and steric properties, offers a unique scaffold for the development of novel compounds.

Potential areas of application for Methyl 2-acetamido-5-chlorobenzoate include:

-

Medicinal Chemistry: As a starting material for the synthesis of more complex molecules with potential biological activity. The acetamido group can participate in hydrogen bonding, which is crucial for drug-receptor interactions.

-

Organic Synthesis: The chlorine atom can be a site for further functionalization through various cross-coupling reactions, and the ester can be hydrolyzed or converted to other functional groups.

Potential application areas for Methyl 2-acetamido-5-chlorobenzoate.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data, Methyl 2-acetamido-5-chlorobenzoate should be handled with care in a laboratory setting. It is advisable to consult the full Safety Data Sheet (SDS) before use[1][6].

-

Health Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.

-

Physical Hazards: The compound is a solid and is not expected to pose a significant fire or explosion hazard under normal conditions[1][7].

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment, including:

-

Safety glasses or goggles.

-

Chemical-resistant gloves.

-

A lab coat.

-

If dust is generated, a NIOSH-approved respirator may be necessary.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[1][8].

-

Keep away from incompatible materials such as strong oxidizing agents[6].

Conclusion

Methyl 2-acetamido-5-chlorobenzoate is a valuable organic compound with considerable potential as an intermediate in synthetic chemistry. This guide has provided a detailed overview of its properties, synthesis, and spectral characteristics, along with essential safety information. As research continues, the utility of this compound in the development of novel pharmaceuticals and other advanced materials is likely to expand, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

Wychem. (n.d.). Methyl 2-acetamido-5-chlorobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from [Link]

- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-CHLORO-N-(4-METHOXY-PHENYL)-ACETAMIDE(22303-36-2) IR Spectrum [chemicalbook.com]

- 3. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Methyl 2-acetamido-5-chlorobenzoate in Organic Solvents

Abstract

Methyl 2-acetamido-5-chlorobenzoate is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its processing, including reaction, purification, and formulation, is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of Methyl 2-acetamido-5-chlorobenzoate. In the absence of extensive published quantitative data, this guide focuses on the underlying physicochemical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights based on the analysis of structurally similar molecules.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[1] From synthesis and crystallization to formulation and bioavailability, understanding how a compound dissolves in different media is paramount.[2][3] Methyl 2-acetamido-5-chlorobenzoate, a substituted N-acetyl anthranilic acid methyl ester, presents a molecular structure with diverse functional groups that lead to a nuanced solubility profile. This guide serves as a foundational resource for scientists and researchers, enabling them to predict, measure, and manipulate the solubility of this compound to optimize their processes.

Physicochemical Profile of Methyl 2-acetamido-5-chlorobenzoate

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical parameters for Methyl 2-acetamido-5-chlorobenzoate are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Methyl 2-acetamido-5-chlorobenzoate | [4] |

| Synonyms | N-Acetyl-5-chloroanthranilic Acid Methyl Ester | [1][5] |

| CAS Number | 20676-54-4 | [4][6] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [6][7] |

| Molecular Weight | 227.64 g/mol | [1][4] |

| Melting Point | 126-130 °C | [4][7] |

| Appearance | White to off-white crystalline powder | [6] |

| Chemical Structure |  |

Note: The chemical structure image is a placeholder and should be replaced with an actual depiction.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the point at which a stable thermodynamic equilibrium is achieved between the solid phase and the solution phase.[8] This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis

The structure of Methyl 2-acetamido-5-chlorobenzoate contains several key features that influence its solubility:

-

Aromatic Ring: The benzene ring is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Ester Group (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor.

-

Acetamido Group (-NHCOCH₃): This is a highly polar group. The amide nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This group significantly increases the polarity of the molecule compared to its amino precursor.

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule and capable of dipole-dipole interactions.

Principle of "Like Dissolves Like"

This principle is a useful heuristic for predicting solubility.

-

Polar Solvents: Due to the presence of the polar ester and, most importantly, the acetamido group, Methyl 2-acetamido-5-chlorobenzoate is expected to exhibit good solubility in polar organic solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected with the acetamido and ester groups, leading to favorable solubility. Data for the non-chlorinated analog, Methyl 2-acetamidobenzoate, confirms its solubility in methanol and ethanol.[9]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents are hydrogen bond acceptors and can engage in strong dipole-dipole interactions. Good solubility is anticipated.

-

-

Non-Polar Solvents (e.g., hexane, toluene): The polar functional groups of the molecule will have weak interactions with non-polar solvents. The energy required to break the crystal lattice of the solid solute will likely not be compensated by the weak solute-solvent interactions, resulting in poor solubility.

-

Water: Despite its polar groups, the molecule has a significant non-polar aromatic core. Safety data sheets indicate it is "insoluble in water," which is common for many organic molecules of this size and complexity.[10]

Impact of Temperature

For most solid organic compounds, the dissolution process is endothermic (ΔH_dissolution > 0).[8] Therefore, increasing the temperature will increase the solubility. This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Experimental Determination of Thermodynamic Solubility

Given the lack of published quantitative data, experimental determination is necessary. The isothermal shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[11] It is a robust and self-validating protocol.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps to accurately measure the solubility of Methyl 2-acetamido-5-chlorobenzoate in a given organic solvent at a specific temperature.

Materials & Equipment:

-

Methyl 2-acetamido-5-chlorobenzoate (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Methyl 2-acetamido-5-chlorobenzoate to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is fully established.[12]

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial for gravimetric analysis or into a volumetric flask for analysis by chromatography or spectroscopy. This filtration step is critical to remove any undissolved micro-particles.

-

Quantification:

-

Gravimetric Analysis: Weigh the filtered saturated solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

-

Chromatographic/Spectroscopic Analysis: If using HPLC-UV or UV-Vis, dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of a previously prepared calibration curve.

-

-

Calculation:

-

For Gravimetric Analysis: Solubility ( g/100 mL) = (mass of dried solute / volume of solvent used for dissolution) * 100.

-

For Instrumental Analysis: Determine the concentration from the calibration curve and account for the dilution factor.

-

Experimental Workflow Diagram

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 2-Acetamido-5-chlorobenzoate | 20676-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chem-casts.com [chem-casts.com]

- 8. Building Blocks | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-acetamido-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-5-chlorobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its structural features, including the acetamido group, the chlorine substituent, and the methyl ester, provide multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent use.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 2-acetamido-5-chlorobenzoate. The interpretation of this data is grounded in fundamental principles of spectroscopy and is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Molecular Structure and Spectroscopic Correlation

The chemical structure of Methyl 2-acetamido-5-chlorobenzoate is presented below. The following sections will dissect how each functional group and structural element gives rise to characteristic signals in its NMR, IR, and MS spectra.

Caption: Molecular Structure of Methyl 2-acetamido-5-chlorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-acetamido-5-chlorobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | -NH- (Amide) |

| ~8.0 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ (Ester) |

| ~2.2 | Singlet | 3H | -C(O)CH₃ (Amide) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Amide Proton (-NH-): A broad singlet is expected for the amide proton, typically in the downfield region (~9.8 ppm), due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Their splitting patterns are dictated by their coupling with neighboring protons. The proton ortho to the ester group is expected to be the most downfield due to the electron-withdrawing nature of the ester. The other two protons will exhibit splitting based on their ortho and meta relationships.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around 3.9 ppm. The electronegative oxygen atom deshields these protons.

-

Acetyl Methyl Protons (-C(O)CH₃): The three protons of the acetyl group will also appear as a singlet, typically more upfield than the ester methyl, at around 2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-acetamido-5-chlorobenzoate

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~166 | C=O (Ester) |

| ~138 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~52 | -OCH₃ (Ester) |

| ~25 | -C(O)CH₃ (Amide) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons of the amide and ester groups (~166-168 ppm).

-

Aromatic Carbons (Ar-C): Six signals are anticipated for the six unique carbon atoms of the benzene ring. The carbon atoms attached to the chlorine, nitrogen, and ester groups will have their chemical shifts significantly influenced by these substituents.

-

Methyl Carbons (-CH₃): The methyl carbon of the ester group will appear around 52 ppm, while the methyl carbon of the acetyl group will be found further upfield, around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Table 3: Key IR Absorption Bands for Methyl 2-acetamido-5-chlorobenzoate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3000 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₃) |

| ~1720 | C=O Stretch | Ester |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1530 | N-H Bend (Amide II) | Amide |

| ~1250 | C-O Stretch | Ester |

| ~830 | C-H Bend (out-of-plane) | Aromatic |

| ~760 | C-Cl Stretch | Aryl Halide |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic absorption band around 3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.

-

C=O Stretches: Two strong absorption bands are expected for the carbonyl groups. The ester carbonyl typically appears at a higher wavenumber (~1720 cm⁻¹) than the amide carbonyl (Amide I band, ~1680 cm⁻¹).

-

Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

Amide II Band: The N-H bending vibration, known as the Amide II band, is typically observed around 1530 cm⁻¹.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 760 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Methyl 2-acetamido-5-chlorobenzoate (C₁₀H₁₀ClNO₃), the expected molecular weight is approximately 227.64 g/mol .

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 227, with a characteristic [M+2]⁺ peak at m/z 229 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways may include:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺, resulting in a fragment at m/z 196.

-

Loss of the acetyl group (-COCH₃): [M - 43]⁺, leading to a fragment at m/z 184.

-

Cleavage of the ester group: This can lead to various fragments, including the benzoyl cation derivative.

Caption: Plausible fragmentation pathways for Methyl 2-acetamido-5-chlorobenzoate in MS.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 2-acetamido-5-chlorobenzoate.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference: TMS at 0.00 ppm or the solvent signal.

Caption: General workflow for NMR sample preparation and analysis.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Methyl 2-acetamido-5-chlorobenzoate with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.

Mass Spectrometry

Sample Introduction:

-

Direct insertion probe or gas chromatography (GC) inlet.

Instrumental Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: m/z 40-400.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of Methyl 2-acetamido-5-chlorobenzoate. By correlating the signals from ¹H NMR, ¹³C NMR, IR, and MS with the known molecular structure, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in a laboratory setting.

References

I was unable to find a specific journal article detailing the synthesis and providing a complete set of original spectral data for Methyl 2-acetamido-5-chlorobenzoate within the provided search results. The data presented is based on typical values for the constituent functional groups and data from commercial suppliers where available. For rigorous academic or regulatory purposes, it is recommended to acquire and interpret original experimental data.

potential biological activity of Methyl 2-acetamido-5-chlorobenzoate

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-acetamido-5-chlorobenzoate

Executive Summary

Methyl 2-acetamido-5-chlorobenzoate is a halogenated N-acetylated anthranilate derivative. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural architecture provides a compelling basis for postulating a range of biological activities. This guide synthesizes information from structurally analogous compounds to build a predictive framework for its potential therapeutic applications. By examining the structure-activity relationships (SAR) of local anesthetics, anti-inflammatory agents, anticancer compounds, and antimicrobial drugs, we can infer plausible mechanisms and outline robust experimental workflows for validation. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale and detailed protocols to investigate the pharmacological potential of Methyl 2-acetamido-5-chlorobenzoate.

Introduction to Methyl 2-acetamido-5-chlorobenzoate

Chemical Profile and Structural Rationale

Methyl 2-acetamido-5-chlorobenzoate (CAS No: 20676-54-4) is an organic compound characterized by a central benzene ring substituted with a methyl ester, an N-acetylated amine (acetamido), and a chlorine atom.[1]

Table 1: Physicochemical Properties of Methyl 2-acetamido-5-chlorobenzoate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |

| Molecular Weight | 227.64 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 126-130 °C | [1] |

| SMILES | COC(=O)c1cc(Cl)ccc1NC(C)=O | [1] |

| InChI Key | TVAAIYFBEWHVCV-UHFFFAOYSA-N | [1] |

The rationale for investigating this molecule stems from its structural similarity to several classes of pharmacologically active agents:

-

Benzoic Acid Esters: The core structure is shared with local anesthetics like benzocaine, suggesting a potential for sodium channel modulation.[2][3]

-

N-Acetylated Anthranilic Acids: This motif is related to non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potential for cyclooxygenase (COX) enzyme inhibition.[4][5]

-

Halogenated Aromatics: The presence of a chlorine atom can significantly enhance biological potency and modulate pharmacokinetic properties, a feature often exploited in anticancer and antimicrobial drug design.[6][7]

Synthesis Overview

Methyl 2-acetamido-5-chlorobenzoate is typically synthesized from its primary amine precursor, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1).[8] The synthesis involves a standard N-acetylation reaction, where the primary amino group reacts with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a suitable base or solvent.

Caption: Hypothesized inhibition of the COX pathway.

Suggested Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic, reliable model for evaluating acute anti-inflammatory activity.

-

Animal Groups: Use male Wistar rats (150-180g), fasted overnight. Divide into groups (n=6):

-

Group 1: Control (Vehicle - 1% Tween 80 in saline).

-

Group 2: Standard (Indomethacin, 10 mg/kg, p.o.).

-

Group 3-5: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.).

-

-

Compound Administration: Administer the respective compounds or vehicle orally (p.o.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100

-

Potential Anticancer Activity

Expertise & Causality: The introduction of halogen atoms, particularly chlorine, into aromatic structures is a known strategy to enhance anticancer activity. [6]Halogenated benzofuran and chalcone derivatives have shown cytotoxicity against various cancer cell lines, often by inducing apoptosis, generating reactive oxygen species (ROS), and causing cell cycle arrest. [6][9]Furthermore, some benzothiazole derivatives, which share structural motifs, exhibit potent antitumor properties. Given these precedents, Methyl 2-acetamido-5-chlorobenzoate warrants investigation for its cytotoxic and antiproliferative effects.

Suggested Experimental Workflow: Cytotoxicity Screening

This workflow outlines a standard pipeline for initial anticancer screening.

Caption: Workflow for in vitro anticancer activity screening.

Suggested Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. [9][10]2. Compound Treatment: Treat the cells with serial dilutions of Methyl 2-acetamido-5-chlorobenzoate (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include wells with untreated cells (negative control) and cells treated with a standard chemotherapeutic agent like Doxorubicin (positive control).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical IC₅₀ Data Presentation

| Cell Line | Compound | IC₅₀ (µM) ± SD |

| A549 (Lung) | Methyl 2-acetamido-5-chlorobenzoate | Experimental Value |

| HepG2 (Liver) | Methyl 2-acetamido-5-chlorobenzoate | Experimental Value |

| HCT116 (Colon) | Methyl 2-acetamido-5-chlorobenzoate | Experimental Value |

| A549 (Lung) | Doxorubicin (Control) | Experimental Value |

Potential Antimicrobial Activity

Expertise & Causality: Derivatives of 2-chlorobenzoic acid have been synthesized and shown to possess significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli. [11][12]The mechanism often involves the disruption of bacterial cellular integrity or key metabolic pathways. The combination of the chloro- and acetamido- functionalities on the benzoic acid scaffold could lead to compounds with notable antibacterial or antifungal properties.

Suggested Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).

-

Strain Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Methyl 2-acetamido-5-chlorobenzoate (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Norfloxacin, Ampicillin). [11]5. Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Directions

The foundational in vitro and in vivo studies outlined above will provide a clear indication of the most promising biological activities of Methyl 2-acetamido-5-chlorobenzoate. Positive results in any of these areas should be followed by more in-depth investigations:

-

Lead Optimization: If promising activity is found, a medicinal chemistry campaign to synthesize analogs could be initiated to improve potency and selectivity and to establish a clear Structure-Activity Relationship (SAR).

-

Mechanism of Action Studies: Deeper investigation into the molecular targets (e.g., specific enzyme kinetics, receptor binding assays, gene expression profiling).

-

Pharmacokinetic (ADME) Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion properties.

-

Toxicology Studies: Comprehensive in vivo toxicity studies to establish a safety profile.

This structured approach ensures a logical and efficient progression from initial hypothesis to a thorough understanding of the therapeutic potential of Methyl 2-acetamido-5-chlorobenzoate.

References

- Local Anesthetics SAR of Benzoic acid deriv

- Synthesis and biological activities of local anesthetics. (2019). PubMed Central.

- Benzocaine: Review on a Drug with Unfold Potential. (2021).

- SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T. (2021). YouTube.

- Methyl 2-acetamido-5-chlorobenzo

- The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv

- Structure-activity Relationship of Local anesthetics. (2012). Medicinal Chemistry Lectures Notes.

- Methyl 2-acetamido-5-chlorobenzo

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022).

- Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (2013).

- Methyl 2-Acetamido-5-chlorobenzoate 20676-54-4. Tokyo Chemical Industry Co., Ltd..

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed Central.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2023). MDPI.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorin

- Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2018).

- Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. (2022). MDPI.

Sources

- 1. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthetic Journey of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 2-acetamido-5-chlorobenzoate

This guide provides an in-depth exploration of Methyl 2-acetamido-5-chlorobenzoate, a crucial intermediate in the pharmaceutical industry. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its history is intrinsically linked to the development of synthetic organic chemistry and the quest for novel therapeutic agents. This document will trace the synthetic pathways leading to this compound, elucidate the chemical logic behind these methods, and highlight its significance in modern drug development.

Introduction: A Molecule of Modern Medicinal Significance

Methyl 2-acetamido-5-chlorobenzoate (CAS No. 20676-54-4) is a white to off-white crystalline powder with the molecular formula C₁₀H₁₀ClNO₃.[1] Its importance lies not in its direct therapeutic action, but in its role as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is in the production of Tolvaptan, a medication used to treat hyponatremia (low blood sodium levels) and autosomal dominant polycystic kidney disease (ADPKD).[2] The structural features of Methyl 2-acetamido-5-chlorobenzoate, including the acetamido group, the chloro substituent, and the methyl ester, provide multiple reactive sites for chemists to elaborate and construct more complex molecular architectures.

The Genesis of a Precursor: Synthesis of 2-Amino-5-chlorobenzoic Acid

The history of Methyl 2-acetamido-5-chlorobenzoate begins with its core precursor, 2-amino-5-chlorobenzoic acid. The synthesis of this foundational molecule has been approached through various routes, each with its own set of advantages and historical context.

From Anthranilic Acid: A Direct Chlorination Approach

One common and historically significant method involves the direct chlorination of anthranilic acid (2-aminobenzoic acid). A procedure reported as early as 1922 involves treating powdered anthranilic acid with sulfuryl chloride in absolute ether.[3] This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene ring. The reaction is followed by hydrolysis and purification steps to yield 2-amino-5-chlorobenzoic acid.[3]

Experimental Protocol: Chlorination of Anthranilic Acid [3][4]

-

Reaction Setup: In a flask equipped with a reflux condenser and cooling capabilities, a solution of sulfuryl chloride (0.39 mol) in diethyl ether (600 ml) is prepared and cooled.

-

Addition of Anthranilic Acid: Anthranilic acid (40.0g, 0.3 mol) is added portion-wise to the cooled solution while stirring.

-

Workup: After the reaction is complete, the ether and excess sulfuryl chloride are removed under reduced pressure. The residue is washed with water and filtered.

-

Hydrolysis and Purification: The resulting solid is acidified with 8% hydrochloric acid at 60°C for 2 hours and then filtered to obtain the crude 5-chloroanthranilic acid.[4] Recrystallization from a mixture of ethanol and water can be performed for further purification.[3]

The Nitroarene Reduction Pathway

An alternative and widely used industrial method starts with the nitration of a suitable benzoic acid derivative, followed by the reduction of the nitro group to an amine. For instance, 5-chloro-2-nitrobenzoic acid can be reduced to 2-amino-5-chlorobenzoic acid.[5] This reduction is often achieved through catalytic hydrogenation using catalysts like Raney nickel or rhodium on carbon.[5]

Experimental Protocol: Reduction of 5-chloro-2-nitrobenzoic acid

-

Catalyst and Reagent Preparation: In a reaction flask, add freshly activated Raney nickel (2 g) to a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol.

-

Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

-

Isolation: Upon completion, filter the solution through celite to remove the catalyst.

-

Purification: Evaporate the filtrate under reduced pressure to yield the 2-amino-5-chlorobenzoic acid product as a white solid.

The choice between these synthetic routes often depends on factors such as the cost and availability of starting materials, reaction scalability, and safety considerations.

The Final Assembly: Acetylation and Esterification

With 2-amino-5-chlorobenzoic acid in hand, the final steps to obtain Methyl 2-acetamido-5-chlorobenzoate involve the protection of the amino group via acetylation and the conversion of the carboxylic acid to a methyl ester.

Acetylation of the Amino Group

The acetylation of the primary amine is a standard protecting group strategy in organic synthesis. It reduces the nucleophilicity of the amine and prevents unwanted side reactions in subsequent steps. This is typically achieved by reacting 2-amino-5-chlorobenzoic acid with an acetylating agent like acetic anhydride or acetyl chloride.[6]

Esterification of the Carboxylic Acid

The carboxylic acid group is converted to a methyl ester, which can be a more suitable functional group for certain coupling reactions in the synthesis of larger molecules. This esterification can be carried out using methanol in the presence of an acid catalyst (Fischer esterification) or by using a milder reagent like methyl iodide after converting the carboxylic acid to its carboxylate salt.

A more direct, two-step synthesis to a related compound, 2-amino-5-chlorobenzamide, involves first the chlorination of an anthranilate ester.[7] This suggests that the order of chlorination and functional group modification can be varied.

The overall synthetic pathway can be visualized as follows:

Figure 1: Synthetic pathways to Methyl 2-acetamido-5-chlorobenzoate.

Physicochemical Properties and Characterization

The identity and purity of Methyl 2-acetamido-5-chlorobenzoate are confirmed through various analytical techniques.

| Property | Value | Reference |

| CAS Number | 20676-54-4 | |

| Molecular Formula | C₁₀H₁₀ClNO₃ | |

| Molecular Weight | 227.64 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 126-130 °C |

Spectroscopic data, such as ¹H NMR, is crucial for structural elucidation. For the related precursor, methyl 2-amino-5-chlorobenzoate, the proton NMR spectrum shows characteristic signals for the methyl ester protons, the amino protons, and the aromatic protons.[7]

Applications in Drug Development and Beyond

The primary application of Methyl 2-acetamido-5-chlorobenzoate is as a key intermediate in the synthesis of pharmaceuticals.[2][8] Its structure is embedded within more complex drug molecules, where the substituents on the benzene ring play a critical role in the drug's biological activity. Beyond pharmaceuticals, its structural motifs make it a valuable precursor for the synthesis of dyes and other fine chemicals.[2]

The logical flow from precursor to final product and its application can be summarized in the following diagram:

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 8. Methyl 2-acetamido-5-chlorobenzoate | Call Wychem 01440 820338 [wychem.com]

Methyl 2-acetamido-5-chlorobenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-acetamido-5-chlorobenzoate for Advanced Chemical Synthesis

Core Molecular Profile

Methyl 2-acetamido-5-chlorobenzoate is a halogenated and N-acetylated aromatic ester. Its structure is a cornerstone for building more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. The presence of the chloro, acetamido, and methyl ester groups provides distinct points for chemical modification, making it a versatile precursor in multi-step synthesis.

Key Physicochemical Data

The essential properties of Methyl 2-acetamido-5-chlorobenzoate are summarized below, providing a quantitative foundation for its use in laboratory and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |

| Molecular Weight | 227.64 g/mol | [1] |

| CAS Number | 20676-54-4 | [1] |

| Appearance | White to off-white crystalline powder or solid | [2][3] |

| Melting Point | 126-131 °C | [2] |

| Linear Formula | CH₃CONHC₆H₃(Cl)CO₂CH₃ | |

| Synonyms | 2-Acetamido-5-chlorobenzoic Acid Methyl Ester, N-Acetyl-5-chloroanthranilic Acid Methyl Ester, Methyl N-Acetyl-5-chloroanthranilate | [1][3] |

Synthesis Protocol and Workflow

The most direct and common synthesis route to Methyl 2-acetamido-5-chlorobenzoate involves the N-acetylation of its primary amine precursor, Methyl 2-amino-5-chlorobenzoate. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.

Causality in Experimental Design

The choice of acetic anhydride as the acetylating agent is deliberate; it is highly reactive and the acetic acid byproduct is easily removed during workup. A mild base like pyridine or triethylamine is often used as a catalyst and to neutralize the acid byproduct, driving the reaction to completion. The solvent, typically a polar aprotic solvent like dichloromethane (DCM) or ethyl acetate, is selected for its ability to dissolve the starting materials without participating in the reaction.

Detailed Experimental Protocol: N-Acetylation

Materials:

-

Methyl 2-amino-5-chlorobenzoate (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (catalytic amount) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Dissolution: Dissolve Methyl 2-amino-5-chlorobenzoate in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add triethylamine (or pyridine) followed by the dropwise addition of acetic anhydride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully add water to quench any unreacted acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 2-acetamido-5-chlorobenzoate.

Synthesis Workflow Diagram

Caption: Role as a protected intermediate in a multi-step synthesis pathway.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. Methyl 2-acetamido-5-chlorobenzoate is classified as an irritant.

GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) according to some suppliers, but exercising caution based on consensus data is advised. [2]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [2]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [2]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [2]* First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [2] * Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists. [2] * Inhalation: Move to fresh air. If symptoms occur, seek medical attention. [2] * Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell. [2]

-

Conclusion

Methyl 2-acetamido-5-chlorobenzoate is a valuable and versatile intermediate in modern organic synthesis. Its defined physicochemical properties, straightforward synthesis, and strategic utility as a protected building block make it a key component in the toolkit of researchers and drug development professionals. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for leveraging its full potential in the creation of novel and complex chemical entities.

References

-

LabSolutions. Methyl 2-Acetamido-5-chlorobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

Sources

Navigating the Commercial Landscape of Methyl 2-acetamido-5-chlorobenzoate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic sourcing of key chemical intermediates is a critical determinant of project timelines and outcomes. Methyl 2-acetamido-5-chlorobenzoate (CAS No. 20676-54-4), a substituted N-acetyl anthranilic acid methyl ester, represents a valuable building block in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and the technical considerations essential for its procurement and application in a research and development setting.

Physicochemical and Structural Profile

Methyl 2-acetamido-5-chlorobenzoate is a white to off-white crystalline powder. Its chemical structure, characterized by an acetamido group ortho to a methyl ester and a chlorine atom para to the acetamido group on a benzene ring, imparts specific reactivity and physical properties that are leveraged in multi-step organic syntheses.

| Property | Value | Source(s) |

| CAS Number | 20676-54-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 227.64 g/mol | [1][2] |